molecular formula C19H15F3N2O4S B2919597 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097919-53-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B2919597
CAS RN: 2097919-53-2
M. Wt: 424.39
InChI Key: ZQMPRQAJIGDSBA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.39. The purity is usually 95%.
BenchChem offers high-quality N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Oxidative Annulation

Jin Zhang et al. (2017) explored the use of photoinduced oxidative annulation in the synthesis of polyheterocyclic compounds, including those with furan and thiophenyl elements. This method omits the need for transition metals and oxidants, indicating a potential application in environmentally friendly synthesis processes (Zhang et al., 2017).

Synthesis of γ-Hydroxybutenolides

Kotzabasaki et al. (2016) discussed the synthesis of γ-hydroxybutenolides via photooxygenation of 2-thiophenyl-substituted furans. The study proposes a radical chain mechanism for the transformation of thiophenyl moiety into useful derivatives (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Dye-Sensitized Solar Cells

Se Hun Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan and thiophene, for their application in dye-sensitized solar cells. They found that the furan-linked derivatives showed improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Biobased Polyester Synthesis

Yi Jiang et al. (2014) reported on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, highlighting its potential as a biobased alternative for rigid diol in polyester synthesis (Jiang et al., 2014).

Electrochromic Conducting Polymers

G. Sotzing et al. (1996) synthesized and characterized various bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, including those with furan and thiophene, for use in electrochromic conducting polymers (Sotzing, Reynolds, & Steel, 1996).

Claisen Rearrangement Reactions

D. Craig et al. (2005) studied the decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates, yielding 2,3-disubstituted heteroaromatic products. This process offers insights into the transformation of such compounds in synthetic chemistry (Craig, King, Kley, & Mountford, 2005).

Heteroaromatic Protection

A. Carpenter and D. Chadwick (1985) explored the chemoselective protection of heteroaromatic aldehydes, including furan and thiophene derivatives, as imidazolidine derivatives. This method offers a novel approach for aldehyde protection in the presence of ketones (Carpenter & Chadwick, 1985).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-29-10-12)15-6-3-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMPRQAJIGDSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

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